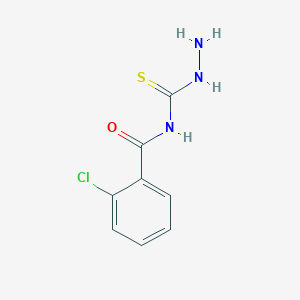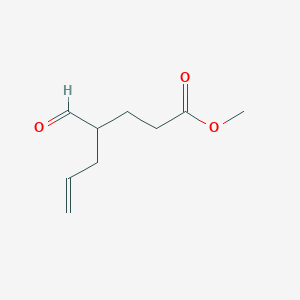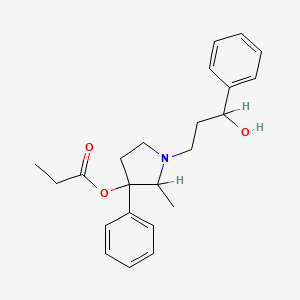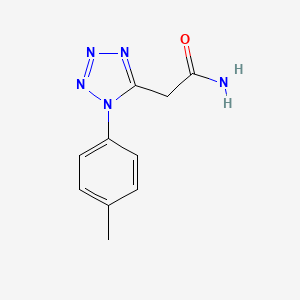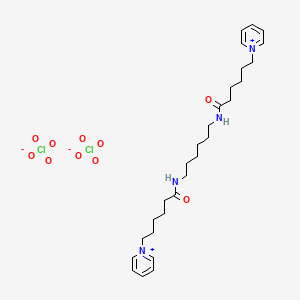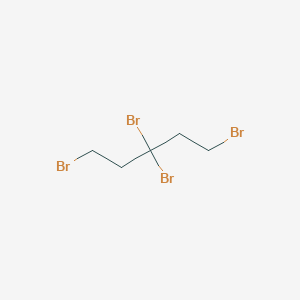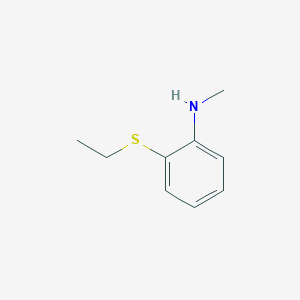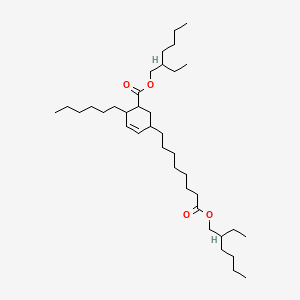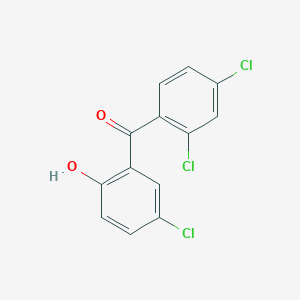
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone is a chemical compound with the molecular formula C13H8Cl3O2. It is also known by other names such as 2-Hydroxy-5-chlorobenzophenone and Benzophenone-7 . This compound is characterized by the presence of a benzophenone core substituted with chloro and hydroxy groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-chloro-2-hydroxybenzene in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzophenone.
Reduction: Formation of 5-chloro-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as a UV absorber in cosmetic and personal care products
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-hydroxyphenyl)(2,4-dichlorophenyl)methanone involves its interaction with various molecular targets. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and halogen bonds with target proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- **2-Hydroxy-5-ch
Propiedades
Número CAS |
72089-86-2 |
|---|---|
Fórmula molecular |
C13H7Cl3O2 |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H7Cl3O2/c14-7-2-4-12(17)10(5-7)13(18)9-3-1-8(15)6-11(9)16/h1-6,17H |
Clave InChI |
TVCOHFPQJDYZRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(1-Benzofuran-2-yl)phenyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14468904.png)
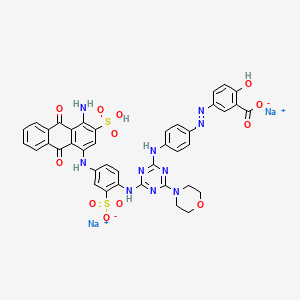

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)
![1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-7,9-dimethoxy-3-methyl-](/img/structure/B14468934.png)
